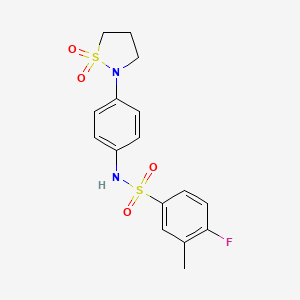
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17FN2O4S2 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a dioxidoisothiazolidine moiety, positions it as a candidate for various biological activities, including antimicrobial and anti-inflammatory effects.
- Molecular Formula : C16H17FN2O4S2
- Molecular Weight : 384.44 g/mol
- CAS Number : 946342-52-5
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial agent and its mechanisms of action.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against several bacterial strains. The following table summarizes its antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound exhibits promising inhibitory effects against clinically relevant pathogens, suggesting its potential use in treating infections caused by resistant strains.
The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The dioxidoisothiazolidine structure may enhance its interaction with bacterial enzymes, leading to increased efficacy.
Case Study 1: Efficacy Against Klebsiella pneumoniae
In a controlled laboratory setting, this compound was tested against Klebsiella pneumoniae. The study revealed that at a concentration of 32 µg/mL, the compound significantly inhibited bacterial growth. Further analysis indicated that the compound induced morphological changes in bacterial cells, suggesting a disruption in cell wall integrity.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory properties of the compound using a murine model. Mice treated with this compound showed reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups. This suggests that the compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Research Findings
Comprehensive research has been conducted to further elucidate the biological activities associated with this compound:
- Cytotoxicity Studies : The compound was evaluated for cytotoxic effects on human peripheral blood mononuclear cells (PBMCs). Results indicated no significant cytotoxicity at concentrations up to 100 µM, highlighting its safety profile for potential therapeutic use.
- In Vivo Studies : In vivo studies demonstrated that administration of the compound at doses up to 200 mg/kg did not result in observable toxicity or adverse effects on vital organs such as the liver and kidneys.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to fully characterize its pharmacokinetic profile.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-12-11-15(7-8-16(12)17)25(22,23)18-13-3-5-14(6-4-13)19-9-2-10-24(19,20)21/h3-8,11,18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLMNKOCQHDXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














